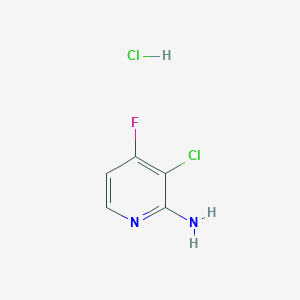

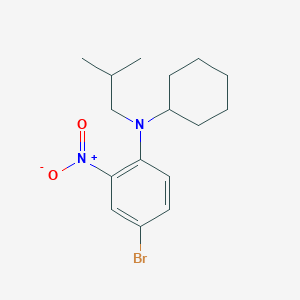

![molecular formula C16H10N4OS B2583393 5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-恶二唑-2-硫醇 CAS No. 726154-95-6](/img/structure/B2583393.png)

5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a quinoline ring, and an oxadiazole ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of heterocyclic rings . Catalyst-free synthesis techniques have been reported for the synthesis of substituted pyridin-2-yl and quinolin-2-yl compounds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a quinoline ring, and an oxadiazole ring. These rings are likely to influence the compound’s chemical reactivity and potential biological activity .科学研究应用

抗菌性质

过渡金属基杂配物的抗菌活性

一项研究表明,当源自 5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-恶二唑-2-硫醇的配体与过渡金属盐反应时,会产生对革兰氏阳性菌和革兰氏阴性菌均表现出显着体外抗菌活性的杂配物 (Oza、Jani 和 Patel,2011)。

抗菌活性评估

另一项研究合成了该化合物的衍生物,然后评估了它们的抗菌活性。研究发现,几种新合成的化合物表现出良好或中等的抗菌效果 (Bayrak、Demirbaş、Demirbas 和 Karaoglu,2009)。

抗癌特性

抗卵巢癌活性

由 5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-恶二唑-2-硫醇合成的化合物被研究其抗卵巢癌活性。该研究探讨了这些化合物对卵巢癌细胞中 ROS 基因表达的影响,揭示了潜在的治疗应用 (Yang 等,2021)。

各种衍生物中的抗癌评估

对该化合物的一系列衍生物(包括恶二唑、噻二唑、三唑和曼尼希碱)的研究显示出对人类癌细胞系具有显着的细胞毒性,表明其作为抗癌剂的潜力 (Abdo 和 Kamel,2015)。

配位聚合物

- 配位聚合物中的自组装:一项研究探索了使用源自 5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-恶二唑-2-硫醇的不对称配体的配位聚合物的自组装。该研究强调了抗衡离子在结构组装中的作用,促进了多孔配位聚合物的开发 (Wu 等,2017)。

抗菌及其他生物活性

抗菌活性评估

由 5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-恶二唑-2-硫醇合成的含有唑核的各种喹啉衍生物被评估其抗菌活性。一些化合物对多种微生物表现出良好至中等的活性,强调了它们在抗菌应用中的潜力 (Özyanik、Demirci、Bektaş 和 Demirbas,2012)。

吡啶衍生物的合成和生物活性

对含有吡啶的 1,3,4-恶二唑衍生物(包括目标化合物)的合成和生物活性的研究揭示了它们在杀菌剂活性和对某些植物的生长抑制方面的潜力 (Zhi,2004)。

抗菌剂和 SA-FABI 抑制剂

一项关于喹啉氧杂唑合成的研究,包括目标化合物的衍生物,证明了对金黄色葡萄球菌的显着抗菌潜力,并被发现可有效作为 SA-FABI 抑制剂 (Sunil、D’almeida、Kini 和 Rama,2015)。

未来方向

作用机制

Target of action

The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex molecule that contains a pyridinyl and a quinolinyl group . Compounds containing these groups have been found to interact with various biological targets. For example, some quinolinyl-pyrazoles have been found to inhibit cyclin-dependent kinases (CDKs), which are important in cell cycle regulation .

Mode of action

Quinolinyl-pyrazoles, in general, are known to interact with their targets by binding to the active site, thereby inhibiting the target’s function .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” might affect. Compounds that inhibit cdks can affect cell cycle regulation and potentially have anti-cancer effects .

Result of action

If it does inhibit cdks like some other quinolinyl-pyrazoles, it could potentially slow cell division and have anti-cancer effects .

生化分析

Biochemical Properties

5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can lead to alterations in cell signaling pathways, affecting various cellular processes . Additionally, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been found to interact with DNA, potentially influencing gene expression and cellular metabolism .

Cellular Effects

The effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of certain proteins involved in cell survival . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with various biomolecules at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can result in changes in gene expression and cellular function, ultimately affecting cell behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can have lasting effects on cellular function, including sustained inhibition of protein kinases and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .

属性

IUPAC Name |

5-(2-pyridin-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS/c22-16-20-19-15(21-16)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOLIHFSWZBRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C4=NNC(=S)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

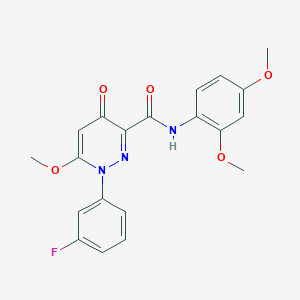

![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)

![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)

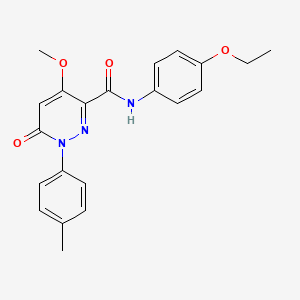

![8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester](/img/structure/B2583319.png)

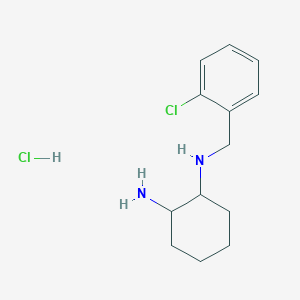

![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2583333.png)